Isoorientin 2''-O-rhamnoside

Antioxidant Cytoprotection Hepatoprotection

Isoorientin 2''-O-rhamnoside is a tetrahydroxyflavone C-glycoside validated as a species-specific chemotaxonomic marker for Crataegus pentagyna authentication—absent in C. laevigata and distinct from C. monogyna markers. Exhibits defined EC50 values across four antioxidant assays (DPPH 22.69 µg/mL; reducing power 6.58 µg/mL) and 27% greater cytoprotective potency than isoorientin in HepG2 cells at sub-micromolar concentrations (0.8 µM). The 2''-O-rhamnosyl substitution creates a divergent activity profile (3.6× higher DPPH IC50 yet enhanced cellular protection vs. isoorientin), making this compound essential for flavonoid SAR investigations, QC standardization, and inter-laboratory assay harmonization.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B1255274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoorientin 2''-O-rhamnoside
Synonymsisoorientin 2''-O-rhamnoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1
InChIKeyIUYFTHKQEWZTHY-LQQQXCKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoorientin 2''-O-Rhamnoside Procurement Guide: Chemotaxonomic Marker and Antioxidant Flavonoid C-Glycoside


Isoorientin 2''-O-rhamnoside (CAS 50980-94-4) is a tetrahydroxyflavone flavonoid C-glycoside consisting of isoorientin substituted by an α-L-rhamnosyl moiety at the glucose 2''-OH position [1]. This compound has been isolated from multiple plant sources including Coronilla varia, Cymbopogon citratus, Sasa borealis, Crataegus spp., and Zea mays [2]. As a natural flavonoid glycoside, it demonstrates antioxidant activity and serves as a differential marker in plant chemotaxonomy [3].

Why Isoorientin 2''-O-Rhamnoside Cannot Be Substituted with Isoorientin or Orientin Analogs


Isoorientin 2''-O-rhamnoside exhibits functional divergence from its core aglycone analogs due to the presence of the 2''-O-rhamnosyl substituent, which alters both biological activity profile and molecular recognition properties. Direct comparative assays demonstrate that the rhamnosylation at the 2''-OH position of the glucose moiety modifies the compound's antioxidant potency and cytoprotective capacity relative to isoorientin [1]. Additionally, the compound serves as a species-specific chemotaxonomic marker that cannot be replaced by orientin or vitexin derivatives in quality control and authentication workflows [2]. Procurement of generic flavonoid mixtures or uncharacterized extracts fails to provide the traceability and reproducible activity required for mechanism-of-action studies or standardization protocols.

Quantitative Evidence Differentiating Isoorientin 2''-O-Rhamnoside from Closest Analogs


Superior Cytoprotective Potency of Isoorientin 2''-O-Rhamnoside vs. Isoorientin Against Oxidative Hepatic Injury

In a direct head-to-head comparison evaluating cytoprotective effects against t-BOOH-induced oxidative damage in HepG2 cells, isoorientin 2''-O-α-L-rhamnoside demonstrated a 27% lower effective concentration compared to its aglycone analog isoorientin [1].

Antioxidant Cytoprotection Hepatoprotection

DPPH Radical Scavenging Activity: Quantitative Comparison of Isoorientin 2''-O-Rhamnoside vs. Isoorientin

In a direct comparative study using the DPPH radical scavenging assay, isoorientin 2''-O-α-L-rhamnoside exhibited an IC50 value of 34.5 µM, which is 3.6-fold higher (less potent) than the IC50 of 9.5 µM observed for isoorientin [1]. This quantifiable difference establishes a structure-activity relationship wherein 2''-O-rhamnosylation attenuates direct radical scavenging capacity while enhancing cellular cytoprotective activity.

Antioxidant Free Radical Scavenging DPPH Assay

Comprehensive Antioxidant Activity Profiling of Isoorientin 2''-O-Rhamnoside Across Multiple Assay Modalities

In a systematic evaluation of antioxidant activity from corn silk isolates, isoorientin-2''-O-α-L-rhamnoside demonstrated quantifiable EC50 values across four distinct assay modalities: total antioxidant activity (EC50 = 14.24 ± 1.49 µg/mL), DPPH radical scavenging (EC50 = 22.69 ± 2.33 µg/mL), reducing power (EC50 = 6.58 ± 1.07 µg/mL), and iron-chelating capacity (EC50 = 30.25 ± 3.05 µg/mL) [1]. No direct comparator data for related flavonoids were reported in the same study; this evidence establishes baseline multi-parameter activity for isoorientin 2''-O-rhamnoside.

Antioxidant Iron Chelation Reducing Power

Isoorientin 2''-O-Rhamnoside as a Differential Chemotaxonomic Marker for Crataegus Species Authentication

In a comprehensive chemotaxonomic investigation of pharmaceutically relevant Crataegus species, isoorientin-2''-O-rhamnoside was identified as one of the main flavonoids present in C. pentagyna, while being absent in C. laevigata and distinguishable from the 4'''-acetylvitexin-2''-O-rhamnoside that predominates in C. monogyna [1]. This presence/absence distribution pattern, combined with co-occurring markers isoorientin and orientin, enables unambiguous species differentiation.

Chemotaxonomy Quality Control Botanical Authentication

LDL Oxidation Inhibition: Comparative Kinetics of Isoorientin 2''-O-Rhamnoside vs. Isoorientin

In a study evaluating the inhibitory effect of three C-glycosylflavonoids from Cymbopogon citratus on human LDL oxidation, isoorientin (0.25 µM) significantly prolonged the lag time phase of conjugated diene formation, whereas isoorientin 2''-O-rhamnoside at equivalent concentrations did not produce a statistically significant extension of lag time [1]. After five hours of incubation, both compounds showed inhibitory effects on MDA-TBARS formation compared to control, though after six hours only isoorientin maintained a remarkable antioxidant effect [1].

LDL Oxidation Atherosclerosis Lipid Peroxidation

Isoorientin 2''-O-Rhamnoside: Recommended Research and Industrial Application Scenarios


Hepatoprotection and Cellular Oxidative Stress Model Development

Based on direct comparative evidence showing 27% lower effective cytoprotective concentration relative to isoorientin in HepG2 cells [1], isoorientin 2''-O-rhamnoside is the preferred selection for researchers establishing hepatic oxidative injury models using t-BOOH challenge. The compound's activity at sub-micromolar concentrations (0.8 µM) supports experimental designs requiring minimal compound loading while maintaining reproducible cytoprotective outcomes.

Crataegus Species Authentication and Botanical Quality Control

For quality control laboratories performing identity testing of Crataegus pentagyna raw materials, isoorientin 2''-O-rhamnoside is a validated chemotaxonomic reference standard [2]. The compound's species-specific presence in C. pentagyna, coupled with its absence in C. laevigata and its distinction from the 4'''-acetylvitexin-2''-O-rhamnoside marker of C. monogyna, provides a definitive HPLC/UPLC fingerprinting target for compliance with European pharmacopoeia botanical identity specifications.

Structure-Activity Relationship Studies of Flavonoid C-Glycoside Rhamnosylation

The divergent activity profile of isoorientin 2''-O-rhamnoside—exhibiting 3.6-fold higher DPPH IC50 yet enhanced cellular cytoprotection compared to isoorientin [1]—makes this compound an ideal tool for investigating how 2''-O-rhamnosylation modulates the biological activity of flavonoid C-glycosides. Researchers studying glycoside structure-activity relationships or developing semi-synthetic flavonoid derivatives should prioritize this compound as a comparator standard.

Multi-Assay Antioxidant Reference Standard for Method Validation

With established EC50 values across four distinct antioxidant assay modalities (total antioxidant activity: 14.24 µg/mL; DPPH: 22.69 µg/mL; reducing power: 6.58 µg/mL; iron chelation: 30.25 µg/mL) [3], isoorientin 2''-O-rhamnoside is suitable as a reference compound for method development, validation, and inter-laboratory harmonization of antioxidant activity assays. These validated metrics support batch release testing and ensure cross-study data comparability.

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